molecular formula C13H17NO2 B116261 Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- CAS No. 145441-07-2

Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl-

Cat. No. B116261
CAS RN: 145441-07-2
M. Wt: 217.26 g/mol
InChI Key: CZTKVXMYMNOQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- can modulate the expression of various genes and proteins that are involved in inflammation and cancer. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- in lab experiments include its potent anti-inflammatory and anti-tumor activities, as well as its relatively easy synthesis method. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl-. One possible direction is the development of new drugs based on the compound's anti-inflammatory and anti-tumor activities. Another direction is the investigation of the compound's potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- can be synthesized through a multi-step process involving the reaction of 3-methyl-5-nitroisoxazole with 2,6-dimethylphenol in the presence of a reducing agent. The resulting product is then subjected to further reactions to obtain the final compound.

Scientific Research Applications

Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- has shown potential in various scientific research applications, including drug discovery, cancer treatment, and neurological disorders. The compound has been found to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs.

properties

CAS RN

145441-07-2

Product Name

Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl-

Molecular Formula

C13H17NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-[(2,6-dimethylphenoxy)methyl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C13H15NO2/c1-9-5-4-6-10(2)13(9)15-8-12-7-11(3)16-14-12/h4-7H,8H2,1-3H3

InChI Key

CZTKVXMYMNOQEG-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC2=NOC(=C2)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NOC(=C2)C

synonyms

3-[(2,6-dimethylphenoxy)methyl]-5-methyl-oxazole

Origin of Product

United States

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